molecular formula C15H18ClN3O2S B2900855 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034502-41-3

5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2900855
CAS RN: 2034502-41-3
M. Wt: 339.84
InChI Key: RQXBMFWIZYZSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of several cytokines that are important in the immune system. By blocking JAK3, 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide reduces the activity of these cytokines and thus reduces the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide has been shown to reduce the levels of several cytokines in the blood, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). These cytokines are involved in the immune response and are elevated in autoimmune diseases. By reducing their levels, 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide reduces the inflammation associated with these diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. It is also orally available, which makes it convenient for use in clinical trials. However, 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide has a relatively short half-life and requires frequent dosing, which can be a limitation in some applications.

Future Directions

There are several potential future directions for research on 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is its potential use in treating other diseases that involve inflammation, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide and to identify any potential long-term side effects.

Synthesis Methods

The synthesis of 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide involves several steps. First, 5-chloro-2-methylbenzenesulfonamide is reacted with 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine to form the intermediate compound. This is then further reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride to yield 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide.

Scientific Research Applications

5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential use in treating autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. It has also been studied for its potential use in treating other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.

properties

IUPAC Name

5-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-11-2-5-13(16)10-14(11)22(20,21)18-7-9-19-8-6-17-15(19)12-3-4-12/h2,5-6,8,10,12,18H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXBMFWIZYZSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide

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